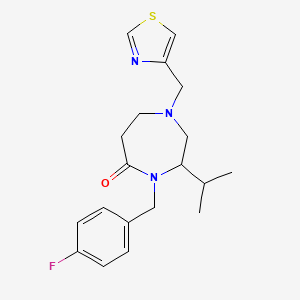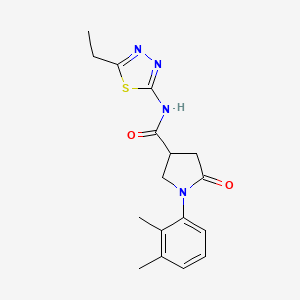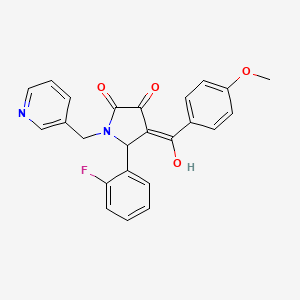![molecular formula C14H21NO2S2 B5405328 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5405328.png)
4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine, also known as TMTM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TMTM is a sulfonyl-containing morpholine derivative that has been used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine is not fully understood, but it is believed to involve the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cells. The inhibition of COX-2 and PDE4 by this compound leads to a reduction in the production of inflammatory mediators and an increase in the levels of cAMP, respectively, which contribute to the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has also been shown to possess anticancer properties and has been investigated for its potential use in cancer therapy. In addition, this compound has been shown to inhibit the activity of COX-2 and PDE4, which are key enzymes involved in the regulation of inflammation and pain. This compound has also been shown to modulate the levels of various cytokines and chemokines involved in the inflammatory response.
实验室实验的优点和局限性
4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine has several advantages as a tool compound for scientific research. This compound is a potent inhibitor of COX-2 and PDE4, making it a useful tool for the study of these enzymes and their role in the regulation of inflammation and pain. This compound has also been shown to possess anticancer properties, making it a potential candidate for the development of new cancer therapies. However, this compound has some limitations as a tool compound. This compound is a relatively complex molecule that requires a multistep synthesis process, which can be time-consuming and expensive. In addition, this compound has not been extensively studied in humans, and its safety and toxicity profiles are not well understood.
未来方向
There are several future directions for the study of 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine. One potential direction is the development of new drugs based on the structure of this compound for the treatment of inflammatory diseases and cancer. Another direction is the study of the mechanism of action of this compound and its interaction with COX-2 and PDE4. This could lead to a better understanding of the regulation of inflammation and pain and the development of new drugs targeting these enzymes. Finally, the study of the safety and toxicity profiles of this compound in humans is an important direction for future research.
合成方法
4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine can be synthesized through a multistep process involving the reaction of morpholine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification through column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, including the reaction temperature, reaction time, and the molar ratio of the reactants.
科学研究应用
4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine has been extensively used in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. This compound has also been shown to possess anticancer properties and has been investigated for its potential use in cancer therapy. In addition, this compound has been used as a tool compound in the study of protein-ligand interactions and drug discovery.
属性
IUPAC Name |
4-(2,3,5,6-tetramethylphenyl)sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S2/c1-10-9-11(2)13(4)14(12(10)3)19(16,17)15-5-7-18-8-6-15/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKBHOPCTAYPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCSCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyrimidinyl)morpholine](/img/structure/B5405248.png)
![3-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5405254.png)

![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5405279.png)



![2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5405319.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B5405335.png)
![2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5405343.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5405345.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5405351.png)
![ethyl 1-[3-(2-chlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5405354.png)
![N'-[1-(4-fluorophenyl)butylidene]cyclopropanecarbohydrazide](/img/structure/B5405367.png)
